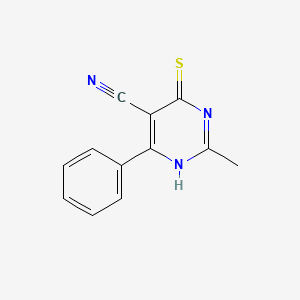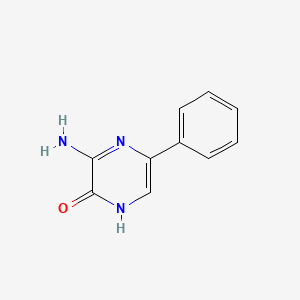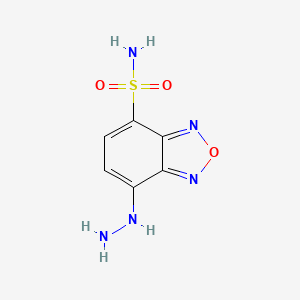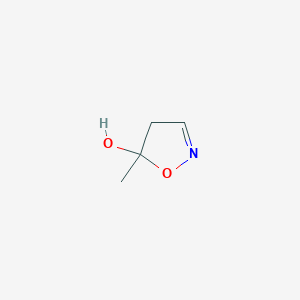
N-(9-((2R,3R,4S,5R)-3-Hydroxy-5-(hydroxymethyl)-4-(((R)-tetrahydro-2H-pyran-2-yl)oxy)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9-((2R,3R,4S,5R)-3-Hydroxy-5-(hydroxymethyl)-4-((®-tetrahydro-2H-pyran-2-yl)oxy)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide is a complex organic compound with significant applications in various scientific fields. This compound features a purine base linked to a benzamide group, making it a unique molecule with potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-((2R,3R,4S,5R)-3-Hydroxy-5-(hydroxymethyl)-4-((®-tetrahydro-2H-pyran-2-yl)oxy)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide typically involves multi-step organic reactionsKey reaction conditions include the use of protecting groups to ensure selective reactions and the application of catalysts to enhance reaction efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of automated reactors, continuous flow systems, and advanced purification methods to achieve high yields and purity. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
N-(9-((2R,3R,4S,5R)-3-Hydroxy-5-(hydroxymethyl)-4-((®-tetrahydro-2H-pyran-2-yl)oxy)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can undergo reduction reactions to modify the purine base or the benzamide group.
Substitution: Nucleophilic substitution reactions can occur at the purine base or the benzamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure selective and efficient reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while nucleophilic substitution can introduce various functional groups to the purine base or benzamide group .
Applications De Recherche Scientifique
N-(9-((2R,3R,4S,5R)-3-Hydroxy-5-(hydroxymethyl)-4-((®-tetrahydro-2H-pyran-2-yl)oxy)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(9-((2R,3R,4S,5R)-3-Hydroxy-5-(hydroxymethyl)-4-((®-tetrahydro-2H-pyran-2-yl)oxy)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(9-((2R,3R,4S,5R)-3-Hydroxy-5-(hydroxymethyl)-4-((®-tetrahydro-2H-pyran-2-yl)oxy)tetrahydrofuran-2-yl)-9H-purin-6-yl)acetamide: Similar structure with an acetamide group instead of benzamide.
N-(9-((2R,3R,4S,5R)-3-Hydroxy-5-(hydroxymethyl)-4-((®-tetrahydro-2H-pyran-2-yl)oxy)tetrahydrofuran-2-yl)-9H-purin-6-yl)formamide: Contains a formamide group instead of benzamide.
Uniqueness
The uniqueness of N-(9-((2R,3R,4S,5R)-3-Hydroxy-5-(hydroxymethyl)-4-((®-tetrahydro-2H-pyran-2-yl)oxy)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide lies in its specific structural features, such as the combination of a purine base with a benzamide group and the presence of multiple hydroxyl groups. These features contribute to its distinct chemical reactivity and potential biological activities .
Propriétés
Formule moléculaire |
C22H25N5O6 |
|---|---|
Poids moléculaire |
455.5 g/mol |
Nom IUPAC |
N-[9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-[(2R)-oxan-2-yl]oxyoxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C22H25N5O6/c28-10-14-18(33-15-8-4-5-9-31-15)17(29)22(32-14)27-12-25-16-19(23-11-24-20(16)27)26-21(30)13-6-2-1-3-7-13/h1-3,6-7,11-12,14-15,17-18,22,28-29H,4-5,8-10H2,(H,23,24,26,30)/t14-,15-,17-,18-,22-/m1/s1 |
Clé InChI |
RNLGJGZKKCXMSM-JBDHLQPBSA-N |
SMILES isomérique |
C1CCO[C@@H](C1)O[C@@H]2[C@H](O[C@H]([C@@H]2O)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)CO |
SMILES canonique |
C1CCOC(C1)OC2C(OC(C2O)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Butyl-7-chlorotriazolo[4,5-d]pyrimidin-5-amine](/img/structure/B15213158.png)
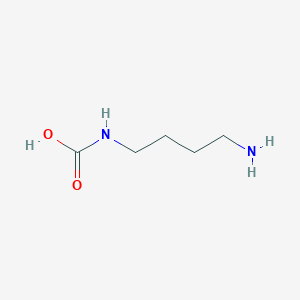
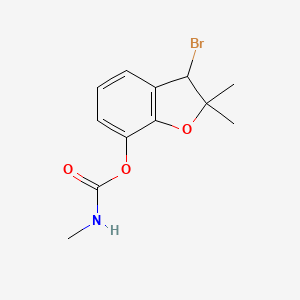
![2,3,6-Triphenyl-7-propylimidazo[1,2-b][1,2,4]triazine](/img/structure/B15213176.png)
![5-[(2-Chlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B15213199.png)
![4-Chloro-5-[(4-chlorophenyl)methoxy]-2-hexylpyridazin-3(2H)-one](/img/structure/B15213204.png)


